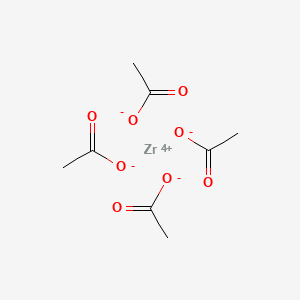

Zirconium acetate

Description

Properties

CAS No. |

3227-63-2 |

|---|---|

Molecular Formula |

C4H6O4Zr |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

zirconium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.Zr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

JINJMFAIGCWUDW-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Zr+2] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction can be represented as follows: [ \text{ZrOCl}_2 + 4 \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + 2 \text{HCl} + 2 \text{H}_2\text{O} ] This reaction involves the hydrolysis of zirconyl chloride in the presence of acetic acid, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Hydrolysis and Complexation Reactions

Zirconium(IV) undergoes extensive hydrolysis in aqueous solutions, forming tetranuclear species that react with acetate ions to produce stable hexanuclear complexes:

Initial hydrolysis product (dominant at [Zr(IV)] > 10⁻⁴ M):

This tetranuclear cluster persists even in strongly acidic conditions due to its high stability .

Reaction with acetic acid :

Acetate ions displace terminal water ligands, leading to structural rearrangement:

The hexanuclear complex is uncharged and retains its structure in both solution and solid state .

Key findings :

-

EXAFS spectroscopy confirms identical Zr–Zr distances (3.56–3.58 Å) in solution and solid state .

-

Each Zr atom coordinates with four acetate ligands in bidentate chelating mode .

| Species | Coordination Environment | Conditions |

|---|---|---|

| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Tetranuclear core with terminal H₂O | High [H⁺], low [CH₃COO⁻] |

| Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂ | Hexanuclear cluster with bridging acetate | [CH₃COO⁻] > 0.1 M, pH ~1–4 |

Thermodynamic Stability and Speciation

Early studies proposed monomeric acetate complexes, but recent structural data validate the dominance of polynuclear species:

Proposed monomeric species (disputed) :

Current consensus :

-

Polynuclear species dominate due to strong Zr–O–Zr bonding.

-

Hexanuclear clusters remain stable even during slow evaporation, crystallizing as .

Functional Reactivity in Materials Science

Zirconium acetate serves as a precursor in sol-gel processes for synthesizing ZrO₂ ceramics and nanoparticles. Its reactivity is governed by:

-

Hydrolysis control : Acetate ligands moderate the rate of Zr–O–Zr network formation .

-

Ice-recrystallization inhibition : At pH 3.5–4.5, this compound hydroxide ( clusters) reduces ice growth rates by 40–60% and suppresses recrystallization, mimicking antifreeze proteins .

Mechanism of ice inhibition :

-

Adsorption of Zr clusters on ice surfaces disrupts crystal growth.

-

Thermal hysteresis of 0.1–0.3°C observed in ZRA/ZRAH solutions .

Structural Comparison of Key Species

| Parameter | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂ |

|---|---|---|

| Nuclearity | 4 Zr atoms | 6 Zr atoms |

| Zr–Zr distance | 3.54 Å | 3.56–3.58 Å |

| Ligands | Terminal H₂O | Bridging acetate/oxo/hydroxide |

| Charge | +8 | 0 |

Scientific Research Applications

Ice Structuring and Cryoprotection

One of the most notable applications of zirconium acetate is in the control of ice crystal growth. This property is crucial in several industries, including food preservation and materials science.

- Ice Structuring Mechanism : this compound has been shown to inhibit ice growth and recrystallization, similar to naturally occurring antifreeze proteins (AFPs). It induces the formation of hexagonal cavities in materials prepared via ice templating, which can enhance the structural integrity of composites produced under low-temperature conditions .

- Case Study : A study demonstrated that ZRA significantly reduced the rate of ice crystal growth compared to control conditions. The effectiveness of ZRA was observed across different pH levels, indicating its potential as a synthetic cryoprotectant .

Table 1: Ice Growth Inhibition by this compound

| Condition | Ice Growth Rate Reduction (%) | pH Level |

|---|---|---|

| Control | 0 | 7.0 |

| ZRA Low Dose | 30 | 3.5 |

| ZRA High Dose | 60 | 4.5 |

Material Science Applications

This compound is also utilized in various material science applications, particularly in the synthesis and processing of advanced materials.

- Sol-Gel Process : ZRA serves as a precursor in sol-gel processes for creating zirconia-based materials. Its ability to form stable gels makes it valuable for producing thin films and coatings with specific properties .

- Composite Materials : The incorporation of this compound into composite materials enhances their mechanical properties and thermal stability. The compound's unique structure facilitates better bonding between different material phases .

Table 2: Properties of this compound in Composite Materials

| Property | Measurement | Application |

|---|---|---|

| Thermal Stability | Up to 800°C | High-temperature applications |

| Mechanical Strength | Increased by 25% | Structural composites |

Chemical Sensing

This compound has been explored for its potential in chemical sensing applications due to its unique structural properties.

- Sensing Mechanism : The compound can interact with various analytes, leading to changes in its physical properties that can be measured for sensing purposes .

- Case Study : Research indicates that films made from this compound exhibit sensitivity to specific gases, making them suitable for environmental monitoring and industrial safety applications.

Other Notable Applications

Beyond the primary applications discussed, this compound finds use in several other areas:

Mechanism of Action

The mechanism of action of zirconium acetate involves its ability to form stable complexes with various ligands. This property is utilized in the synthesis of metal-organic frameworks, where this compound acts as a building block. The molecular targets and pathways involved include the coordination of zirconium ions with organic ligands, leading to the formation of stable and porous structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zirconium Acetate Hydroxide (ZRAH)

ZRAH ($ \text{(CH}3\text{COO)}x\text{Zr(OH)}_y $) shares structural similarities with this compound but exhibits lower ice-shaping activity due to reduced oligomerization and concentration of active species . Key differences include:

ZRAH’s lower efficacy in ice recrystallization inhibition (IRI) and hexagonal ice shaping is attributed to fewer exposed acetate groups and weaker hydrogen bonding with ice surfaces .

Other Zirconium Compounds

- Zirconyl Chloride ($ \text{ZrOCl}2 $) and Zirconium Nitrate ($ \text{ZrO(NO}3\text{)}_2 $): These salts lack ice-structuring properties due to the absence of acetate groups. They are primarily used in catalysts and ceramics .

- Zirconium Carbonate : A precursor for synthesizing this compound but ineffective in ice modulation .

Non-Zirconium Acetates

Acetic acid alone also fails to inhibit ice growth, as it lacks the oligomeric hydroxy-bridged framework .

Antifreeze Proteins (AFPs)

While AFPs (e.g., type I and III) show superior ice-binding specificity, this compound offers practical advantages:

This compound’s moderate thermal hysteresis (0.1–0.3°C) limits its use in extreme cryopreservation but suffices for industrial ice templating .

Functional Group Mimetics

- Carbohydrates (e.g., trehalose) : Inhibit ice recrystallization but lack directional ice-shaping due to absence of polymerized structures .

- Synthetic Polymers (e.g., polyvinyl alcohol) : Exhibit IRI but require higher concentrations (>1 M) compared to this compound (0.15 M) .

Mechanism of Ice Interaction

This compound binds to ice via hydrogen bonding between its hydroxyl/acetate groups and ice’s prismatic planes, slowing water molecule incorporation into the crystal lattice . This mechanism parallels AFPs but with less precision, resulting in incomplete growth arrest . pH-dependent oligomerization (e.g., tetramer → octamer transitions at lower acidity) enhances ice-binding capacity .

Industrial and Research Implications

- Cryopreservation : Reduces ice damage in tissues, though less effective than AFPs for sensitive biologics .

- Materials Science : Templates hexagonal pores in ceramics and composites via ice templating .

- Catalysis : Serves as a precursor for zirconia-based catalysts in CO hydrogenation and oxidative dehydrogenation .

Biological Activity

Zirconium acetate (Zr(Ac)₂) is a compound that has garnered attention due to its unique biological activities, particularly in the fields of cryobiology and catalysis. This article explores the various aspects of its biological activity, including its ice-structuring properties, potential therapeutic applications, and mechanisms of action.

Ice-Structuring Properties

This compound has been identified as an effective ice-structuring agent, exhibiting properties similar to those of antifreeze proteins found in nature. Research indicates that Zr(Ac)₂ can significantly inhibit ice crystal growth, which is crucial in various applications ranging from cryopreservation to food preservation.

The mechanism by which this compound influences ice growth involves its interaction with ice crystal surfaces. Studies suggest that Zr(Ac)₂ forms hydroxy-bridged polymer structures that bind to the surface of ice crystals through hydrogen bonding. This interaction slows down the growth of ice crystals, preventing recrystallization and maintaining the integrity of frozen materials .

Key Findings:

- Inhibition of Ice Recrystallization : Zr(Ac)₂ demonstrated a strong ability to prevent recrystallization at various pH levels, outperforming traditional antifreeze proteins in certain conditions .

- Concentration Effects : The effectiveness of Zr(Ac)₂ as an ice structuring agent is concentration-dependent, with higher concentrations leading to greater inhibition of ice growth .

Antimicrobial and Cytotoxic Activities

Recent studies have also explored the potential antimicrobial and cytotoxic properties of zirconium-based compounds, including this compound. These compounds have shown promise in biomedical applications due to their ability to interact with biological systems.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. The compound exhibits significant activity against both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Research into the cytotoxic effects of zirconium-based metal-organic frameworks (MOFs), which include this compound derivatives, has revealed varying degrees of cytotoxicity depending on the organic linkers used. Some studies indicate that certain zirconium MOFs can induce cell death in cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies .

Data Table: Summary of Biological Activities

Case Studies

- Ice Structuring Mechanism : A study conducted by Deville et al. demonstrated that this compound could effectively slow down ice crystal growth in a controlled environment, providing insights into its potential applications in cryobiology and food science .

- Antimicrobial Efficacy : Research published in a review on zirconium-based MOFs highlighted the antimicrobial properties of this compound derivatives, suggesting their use in developing new antimicrobial agents .

- Cytotoxic Effects : In vitro studies have shown that certain zirconium compounds exhibit selective cytotoxicity towards cancer cells, indicating their potential as therapeutic agents in oncology .

Q & A

Q. Advanced

- X-ray Scattering : Identifies tetrameric/octameric Zr species and 2D sheet formation in aged solutions.

- NMR/Raman Spectroscopy : Detects acetate-Zr binding modes and hydroxyl bridge configurations.

- IR Analysis : Monitors polycondensation reactions in sol-gel transitions. These methods correlate structural changes with functional efficacy in cryoprotection .

How does this compound compare to this compound hydroxide (ZRAH) in cryoprotection?

Basic

ZRAH exhibits lower ice-growth inhibition (e.g., 30% slower than ZRA at pH 4.2) due to reduced active oligomer concentration. However, both compounds show similar hexagonal ice-shaping and IRI activity. ZRAH’s lower cost and stability make it suitable for long-term storage, though ZRA is preferred for immediate experiments .

What strategies mitigate gelation in this compound solutions during experiments?

Q. Advanced

- pH Control : Maintain pH ≤4.7 using acetic acid buffers.

- Fresh Preparation : Use solutions within 4–6 hours to prevent polymerization.

- Temperature : Store at 4°C to slow oligomerization. Gelation reduces cryoprotective efficacy by limiting diffusion; pre-filtering (0.22 µm) can remove aggregates .

How can researchers validate this compound’s thermal hysteresis (TH) activity?

Advanced

TH is measured as the temperature gap between melting (Tm) and freezing points where ice growth resumes. For ZRA, define TH using a growth rate threshold (e.g., 0.02 µm/s). Despite low TH (~0.1°C), ZRA’s IRI efficiency (e.g., 80% recrystallization inhibition at 150 mM) makes it viable for cryopreservation, avoiding AFP-associated cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.